4,6-Dimethylbenzo[d]isoxazol-3-amine

Physicochemical profiling Medicinal chemistry ADME prediction

4,6-Dimethylbenzo[d]isoxazol-3-amine (CAS 1344702-40-4) is a polysubstituted benzisoxazole heterocycle bearing an unsubstituted 3-amino group and methyl substituents at the 4- and 6-positions of the fused benzene ring. The compound possesses a molecular weight of 162.19 g/mol and a predicted pKa of 3.27±0.30, markedly higher compared to the unsubstituted benzo[d]isoxazol-3-amine scaffold (predicted pKa 2.04±0.30).

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13016334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylbenzo[d]isoxazol-3-amine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)ON=C2N)C
InChIInChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3,(H2,10,11)
InChIKeyUZTMFDOUMOTFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylbenzo[d]isoxazol-3-amine CAS 1344702-40-4: Core Building Block Profile for Procurement Decisions


4,6-Dimethylbenzo[d]isoxazol-3-amine (CAS 1344702-40-4) is a polysubstituted benzisoxazole heterocycle bearing an unsubstituted 3-amino group and methyl substituents at the 4- and 6-positions of the fused benzene ring [1]. The compound possesses a molecular weight of 162.19 g/mol and a predicted pKa of 3.27±0.30, markedly higher compared to the unsubstituted benzo[d]isoxazol-3-amine scaffold (predicted pKa 2.04±0.30) . Its predicted boiling point (316.2±22.0 °C) and density (1.198±0.06 g/cm³) distinguish it from des-methyl analogues . Commercially, it is supplied as a research-grade intermediate with typical purities of 95–98%, serving as a core synthetic entry point for functionalized benzisoxazole-based probe molecules and lead-optimization libraries .

Why Benzo[d]isoxazol-3-amine and Other Simple Analogues Cannot Replace 4,6-Dimethylbenzo[d]isoxazol-3-amine in SAR-Driven Projects


Simply interchanging benzo[d]isoxazol-3-amine (CAS 36216-80-5) or other methyl-regioisomers for the 4,6-dimethyl variant is hazardous in structure-activity relationship (SAR) programs. The two methyl groups significantly modulate both electronic and steric features of the core scaffold. The predicted pKa shift from 2.04±0.30 (parent) to 3.27±0.30 (target compound) represents a >1 log unit change in basicity, which directly impacts protonation state at physiological pH and can markedly alter solubility, permeability, and target engagement . The 4,6-dimethyl substitution pattern also introduces a steric footprint absent in the unsubstituted analogue, a parameter known to influence biological activity in related 3-amino-benzo[d]isoxazole kinase inhibitors [1]. These physicochemical differences mean that in vitro SAR data transfer poorly between the two scaffolds, making a drop-in substitution during hit-to-lead optimization unreliable.

Quantitative Differentiators of 4,6-Dimethylbenzo[d]isoxazol-3-amine Against Its Closest Structural Analogs


Predicted Basicity (pKa) Shift >1 Log Unit Relative to Unsubstituted Benzo[d]isoxazol-3-amine

The predicted pKa of 4,6-dimethylbenzo[d]isoxazol-3-amine (3.27±0.30) indicates a significantly higher basicity relative to the unsubstituted benzo[d]isoxazol-3-amine scaffold (2.04±0.30) . This 1.23 log unit shift in pKa means that the amino group of the target compound is closer to being partially protonated at physiological pH (7.4), potentially altering its hydrogen-bonding capability and interaction kinetics with biological targets. In the context of the 3-amino-benzo[d]isoxazole series evaluated for receptor tyrosine kinase inhibition, similar electronic modifications at the benzo ring were shown to modulate VEGFR-2 and PDGFR-β inhibitory potencies [1].

Physicochemical profiling Medicinal chemistry ADME prediction

Predicted Density Difference of ~0.12 g/cm³ Versus Parent Scaffold

The predicted density of 4,6-dimethylbenzo[d]isoxazol-3-amine (1.198±0.06 g/cm³) is approximately 0.12 g/cm³ lower than that of the unsubstituted benzo[d]isoxazol-3-amine (1.317±0.06 g/cm³) . This difference reflects the looser crystal packing induced by the two methyl substituents. For solid-form handling and formulation, lower density compounds often exhibit different flow properties and may require distinct milling or blending parameters. Although both compounds are solids, the dimethyl variant is reported as a 'powder' while the parent is described as 'White to Off-White solid' .

Physicochemical properties Formulation Crystallinity

28.4 °C Higher Predicted Boiling Point than 5-Methylbenzo[d]isoxazol-3-amine, Indicative of Altered Intermolecular Forces

Compared to the monomethylated analog 5-methylbenzo[d]isoxazol-3-amine, the 4,6-dimethyl compound exhibits a 28.4 °C higher predicted boiling point . This trend is consistent with increased van der Waals interactions arising from the additional methyl group. While both are predicted values, the consistent shift across the series supports the notion that 4,6-disubstitution imparts a distinct thermal profile, which can influence purification strategies (e.g., distillation, sublimation) and thermal stability assessments. The parent unsubstituted scaffold (bp 311.6 °C) and the target compound (bp 316.2 °C) show a smaller difference of only 4.6 °C, highlighting that the thermal distinction is more pronounced against mono-methyl or other regioisomers .

Thermal analysis Stability assessment Synthetic intermediate handling

Commercial Purity Specification: 98% (HPLC) for 4,6-Dimethylbenzo[d]isoxazol-3-amine Versus 97% for Common Parent Scaffold

Supplier specifications indicate that 4,6-dimethylbenzo[d]isoxazol-3-amine is routinely offered at 98% purity (HPLC), while the parent benzo[d]isoxazol-3-amine is widely stocked at 97% . Although a 1% difference in purity specification may appear marginal, it can become significant when the compound is used as a starting material in multi-step syntheses where cumulative impurity profiles magnify. Furthermore, the target compound's commercial storage condition is specified as 'Sealed in dry, 2–8 °C', which differs from the more common 'Room temperature' shipping condition of the parent scaffold, suggesting potentially higher moisture sensitivity or thermal lability that necessitates cold-chain handling .

Chemical procurement Building block quality Medicinal chemistry catalog

Procurement-Relevant Application Scenarios for 4,6-Dimethylbenzo[d]isoxazol-3-amine


Medicinal Chemistry Hit-to-Lead SAR Expansion Using Pre-Functionalized Benzisoxazole Cores

The 4,6-dimethyl substituted scaffold provides a steric and electronic profile distinct from the parent benzo[d]isoxazol-3-amine, making it a valuable intermediate for constructing focused libraries of 3-amino-benzo[d]isoxazole-based kinase inhibitors. The documented SAR from the Journal of Medicinal Chemistry series demonstrates that benzo-ring substituents significantly modulate VEGFR-2 and PDGFR-β potency [1]. By employing the 4,6-dimethyl analog rather than the unsubstituted core, medicinal chemistry teams can explore the steric demand at the 4- and 6-positions without additional synthetic manipulations.

Bromodomain and Epigenetic Probe Development

Recent work on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as selective TRIM24 bromodomain inhibitors highlights the versatility of dimethylbenzisoxazole regioisomers as bromodomain-binding motifs [2]. The 4,6-dimethyl variant, with its 3-amino functional handle, serves as an ideal starting point for generating 3-aminated or 3-alkylamino derivatives that can probe alternative bromodomain pockets or serve as negative control compounds for TRIM24 engagement studies.

CYP Enzyme Inhibition Counter-Screening Panels

Derivatives of 4,6-dimethylbenzo[d]isoxazol-3-amine, such as 7-(1-isopropoxyphthalazin-6-yl)-N,6-dimethylbenzo[d]isoxazol-3-amine, have been experimentally assessed for CYP3A4 inhibition in human liver microsomes, yielding IC50 values in the micromolar range [3]. The unsubstituted 3-amino core thus provides a neutral baseline for evaluating structure- dependent CYP inhibition liabilities when appended with pharmacophoric elements, a critical step in drug metabolism and pharmacokinetics (DMPK) optimization.

Analgesic KCNQ Potassium Channel Modulator Pharmacophore Elaboration

Patent literature discloses substituted benzo[d]isoxazol-3-yl amine compounds as KCNQ2/3 potassium channel openers with analgesic activity [4]. While the 4,6-dimethyl analog itself may not be the active pharmaceutical ingredient, it is a plausible advanced intermediate for introducing diverse substituents at the 3-amino position while retaining the dimethyl substitution pattern known to influence lipophilicity and metabolic stability.

Quote Request

Request a Quote for 4,6-Dimethylbenzo[d]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.